2-Chlorobenzyl alcohol

Enzyme inhibition α-Glucosidase Antidiabetic research

Procure high-purity 2-Chlorobenzyl alcohol (CAS 17849-38-6) for critical research applications. The ortho-chlorine position confers unique steric and electronic properties essential for α-glucosidase SAR studies (IC₅₀ 663.7 µM), platelet aggregation inhibitor synthesis, and antimicrobial fragment-based drug discovery. Ensure experimental reproducibility and synthetic yield; substitute isomers at your own risk. Ideal for method validation and toxicokinetic biomonitoring.

Molecular Formula C7H7ClO
Molecular Weight 142.58 g/mol
CAS No. 17849-38-6
Cat. No. B095484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzyl alcohol
CAS17849-38-6
Molecular FormulaC7H7ClO
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)Cl
InChIInChI=1S/C7H7ClO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2
InChIKeyMBYQPPXEXWRMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzyl Alcohol (CAS 17849-38-6): Procurement-Relevant Properties and Compound Class Overview


2-Chlorobenzyl alcohol (2-CIBA, CAS 17849-38-6), also known as ortho-chlorobenzyl alcohol or (2-chlorophenyl)methanol, is a chloro-substituted benzyl alcohol derivative with the molecular formula C₇H₇ClO and a molecular weight of 142.58 g/mol [1]. This white to almost white crystalline powder exhibits a melting point of 69–72 °C and a boiling point of 227–230 °C at atmospheric pressure [2]. The compound is a member of the chlorobenzyl alcohol class, which includes positional isomers distinguished by the location of the chlorine substituent on the benzene ring—a structural variable that governs reactivity, physicochemical properties, and biological activity [3]. 2-Chlorobenzyl alcohol is synthesized via electrochemical reduction of 2-chlorobenzaldehyde, a green and sustainable approach that has been characterized using cyclic voltammetry and spectroscopic techniques including IR, ¹H NMR, and mass spectrometry [4].

Why 2-Chlorobenzyl Alcohol Cannot Be Substituted with 3-Chloro or 4-Chloro Isomers: Position-Specific Differentiation


The three positional isomers of chlorobenzyl alcohol—ortho (2-), meta (3-), and para (4-)—exhibit fundamentally divergent properties that preclude generic interchangeability in both research and industrial contexts. Critically, the ortho-chlorine in 2-chlorobenzyl alcohol introduces steric hindrance and unique electronic effects that alter nucleophilic substitution reactivity, hydrogen bonding capacity, and molecular recognition compared to its meta and para counterparts . These positional effects translate directly into measurable differences in enzyme inhibition potency: in a standardized α-glucosidase inhibition assay, the IC₅₀ values differ by more than an order of magnitude across isomers [1]. Furthermore, the ortho-substitution pattern confers a distinct metabolic and toxicological profile, with 2-chlorobenzyl alcohol undergoing conversion to specific urinary metabolites including 2-chlorohippuric acid (43% of excreted metabolites) and 2-chlorobenzyl cysteine in mammalian systems [2]. The steric and electronic effects also influence downstream synthetic utility, particularly in pharmaceutical intermediate applications where the 2-chlorobenzyl moiety imparts specific binding characteristics to targets such as platelet aggregation receptors and aldose reductase [3]. Substituting one isomer for another without accounting for these position-specific differences will compromise experimental reproducibility, alter synthetic yields, and invalidate structure-activity relationship (SAR) interpretations.

2-Chlorobenzyl Alcohol: Quantitative Differentiation Evidence for Scientific Procurement Decisions


α-Glucosidase Inhibitory Activity: Direct Head-to-Head Comparison of Ortho, Meta, and Para Chlorobenzyl Isomers

In a standardized α-glucosidase inhibition assay, 2-chlorobenzyl alcohol (ortho isomer, compound 6e) exhibited an IC₅₀ of 663.7 ± 1.2 µM, representing a 13.8-fold lower potency than the meta isomer 3-chlorobenzyl alcohol (IC₅₀ = 48.2 ± 0.4 µM) and a 6.9-fold lower potency than the para isomer 4-chlorobenzyl alcohol (IC₅₀ = 96.6 ± 0.1 µM). All three positional isomers were evaluated under identical experimental conditions alongside the reference inhibitor acarbose (IC₅₀ = 750.0 ± 5.0 µM) [1]. Notably, the ortho-chloro substitution produced the weakest inhibition among all halogenated benzyl derivatives tested in this series, including fluoro, bromo, and dichloro analogs.

Enzyme inhibition α-Glucosidase Antidiabetic research Carbohydrate metabolism

Physicochemical Property Comparison: LogP, pKa, and Water Solubility Across Chlorobenzyl Alcohol Isomers

2-Chlorobenzyl alcohol (ortho isomer) exhibits a calculated LogP value of 1.63–1.77 [1][2], placing it within an optimal lipophilicity range for oral bioavailability according to Lipinski's Rule of Five. The predicted acid dissociation constant (pKa) is 13.99 ± 0.10 . Estimated water solubility at 25 °C is 8,137 mg/L [2]. While direct experimental LogP comparisons for 3-chlorobenzyl and 4-chlorobenzyl alcohol are not consolidated in a single study, the ortho-chlorine substitution confers intramolecular hydrogen bonding potential between the chlorine and the benzylic hydroxyl group, which is absent in the meta and para isomers. This ortho-effect alters the compound's chromatographic behavior, solvent partitioning, and membrane permeability relative to its positional isomers.

Lipophilicity Drug-likeness Physicochemical profiling Formulation development

Pharmaceutical Intermediate Specificity: 2-Chlorobenzyl Moiety in Platelet Aggregation Inhibitors and Aldose Reductase Inhibitors

The 2-chlorobenzyl moiety confers specific pharmacological activity that is positional-isomer dependent. In aldose reductase inhibitor development, (2S,9S)-2,9-diamino-2,9-bis(2-chlorobenzyl)deca-4,6-diynedioic acid demonstrated selective inhibition of ALR2 with an IC₅₀ of 0.335 mM, whereas the corresponding 3-fluorobenzyl analog showed preferential inhibition of ALR1 (IC₅₀ = 0.289 mM), indicating that the 2-chlorobenzyl group contributes to isoform selectivity [1]. In platelet aggregation inhibition, the compound 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (ticlopidine) incorporates the 2-chlorobenzyl pharmacophore as an essential structural element, with the ortho-chlorine position being critical for receptor binding [2]. Furthermore, the derivative 2-chloro-5-(trifluoromethyl)benzyl alcohol, synthesized from 2-chlorobenzyl alcohol, serves as a valuable trifluoromethylated pharmaceutical intermediate for preparing cholesteryl ester transfer protein (CETP) inhibitors [3].

Pharmaceutical synthesis Platelet aggregation Aldose reductase Drug intermediates

Metabolic Fate and Toxicological Profile: Distinct Urinary Metabolites of 2-Chlorobenzyl Alcohol in Mammalian Systems

In rodent metabolism studies, 2-chlorobenzyl alcohol undergoes distinct biotransformation pathways resulting in a characteristic urinary metabolite profile. The major urinary metabolite was identified as 2-chlorohippuric acid, accounting for 43% of excreted metabolites. Additional identified metabolites include 2-chlorobenzyl cysteine, 2-chlorobenzoic acid, and 2-chlorobenzyl glucuronic acid [1]. Toxicologically, 2-chlorobenzyl alcohol is classified as causing skin and eye irritation as well as respiratory irritation, and it is not listed as a carcinogen [2]. The compound is considered a mild antiseptic with activity against bacteria and viruses associated with mouth and throat infections, though its primary use remains as a synthetic intermediate rather than a therapeutic agent . This metabolic and toxicological profile is distinct from its positional isomers due to the ortho-substitution pattern influencing phase I and phase II metabolic enzyme recognition.

Metabolism Toxicology Pharmacokinetics Safety assessment

Electrochemical Synthesis Optimization: Position-Dependent Reduction Behavior of Chlorobenzaldehydes

Electrochemical synthesis studies comparing the reduction of 2-, 3-, and 4-chlorobenzaldehydes to their corresponding benzyl alcohols have characterized position-dependent electrochemical behavior. Using cyclic voltammetry and constant current electrolysis, researchers established that the ortho-chloro substituent in 2-chlorobenzaldehyde influences the irreversible electron transfer kinetics in basic medium differently than meta or para substitution [1]. The study investigated the influence of scan rate and pH on reduction peaks, demonstrating that the diffusion-controlled reduction process for the ortho isomer requires distinct optimization of electrolysis conditions compared to its positional counterparts. Spectroscopic characterization (IR, ¹H NMR, and mass spectrometry) confirmed the identity of each electrochemically synthesized product, including 2-chlorobenzyl alcohol, 3-chlorobenzyl alcohol, 4-chlorobenzyl alcohol, and 2,4-dichlorobenzyl alcohol [1].

Green chemistry Electrochemical synthesis Process optimization Cyclic voltammetry

Antimicrobial Activity of 2-Chlorobenzyl-Containing Derivatives: Structure-Activity Relationship Evidence

In a study evaluating N-benzylimidazole derivatives as potential antimicrobial and antibiofilm agents, the N-2-chlorobenzyl imidazole derivative emerged as the most potent antimicrobial compound against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 0.250 mg/mL [1]. This finding demonstrates that the 2-chlorobenzyl substitution pattern, when incorporated into heterocyclic scaffolds, confers distinct antimicrobial potency. Separately, N-(2-chlorobenzyl)-substituted hydroxamate, a derivative readily produced by hydrolysis of ketoclomazone, was identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) with an IC₅₀ of 1.0 µM, and this compound inhibited the growth of Haemophilus influenzae [2]. These results establish the 2-chlorobenzyl moiety as a privileged fragment for conferring antimicrobial activity when appropriately incorporated into bioactive molecules.

Antimicrobial Antibiofilm Pseudomonas aeruginosa Heterocyclic synthesis

2-Chlorobenzyl Alcohol: Evidence-Based Research and Industrial Application Scenarios


SAR Control Compound in α-Glucosidase Inhibition Studies

Based on the direct head-to-head comparison data in Section 3 (Evidence_Item 1), 2-chlorobenzyl alcohol is optimally deployed as a negative control or structure-activity relationship (SAR) reference compound in α-glucosidase enzyme inhibition studies. With an IC₅₀ of 663.7 ± 1.2 µM—13.8-fold weaker than 3-chlorobenzyl alcohol and 6.9-fold weaker than 4-chlorobenzyl alcohol [1]—the ortho isomer provides a critical baseline for quantifying the deleterious effect of ortho-chlorine substitution on enzyme inhibition. Researchers investigating antidiabetic agents or carbohydrate metabolism modulators can use this compound to validate that observed inhibitory effects are substitution-position dependent rather than artifacts of the benzyl alcohol scaffold.

Pharmaceutical Intermediate for Ticlopidine-Class Antiplatelet Agents and CETP Inhibitors

As documented in Section 3 (Evidence_Item 3), the 2-chlorobenzyl moiety is an essential pharmacophoric element in platelet aggregation inhibitors including ticlopidine [2]. Additionally, the derivative 2-chloro-5-(trifluoromethyl)benzyl alcohol, which can be prepared from 2-chlorobenzyl alcohol, serves as a key intermediate for cholesteryl ester transfer protein (CETP) inhibitors [3]. Procurement of high-purity 2-chlorobenzyl alcohol (≥98% GC) [4] is essential for synthetic routes to these pharmacologically active compounds, as positional isomer impurities (3- or 4-chloro) would yield inactive analogs and compromise synthetic yields.

Metabolite Standard for Biomonitoring and Toxicokinetic Studies

Based on the metabolic fate data in Section 3 (Evidence_Item 4), 2-chlorobenzyl alcohol serves as an analytical reference standard for identifying and quantifying its characteristic urinary metabolites—particularly 2-chlorohippuric acid (43% of excreted metabolites) [5]. In toxicokinetic studies of compounds that release 2-chlorobenzyl alcohol as a metabolite (e.g., the riot control agent CS gas, 2-chlorobenzylidene malononitrile), this compound is essential for method validation, calibration curve generation, and isomer-specific biomonitoring that cannot be accomplished using the 3- or 4-chloro isomers.

Fragment for Antimicrobial Drug Discovery and DXS Inhibitor Development

As demonstrated in Section 3 (Evidence_Item 6), the 2-chlorobenzyl fragment confers antimicrobial activity when incorporated into heterocyclic scaffolds, with N-2-chlorobenzyl imidazole showing MIC = 0.250 mg/mL against Pseudomonas aeruginosa [6], and N-(2-chlorobenzyl)-substituted hydroxamate inhibiting 1-deoxy-D-xylulose 5-phosphate synthase (DXS) with IC₅₀ = 1.0 µM [7]. In fragment-based drug discovery programs targeting novel antimicrobial agents or the MEP pathway for isoprenoid biosynthesis, 2-chlorobenzyl alcohol provides a validated starting fragment for scaffold elaboration and lead optimization. Substituting with meta or para isomers would yield different SAR profiles and potentially abrogate activity.

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